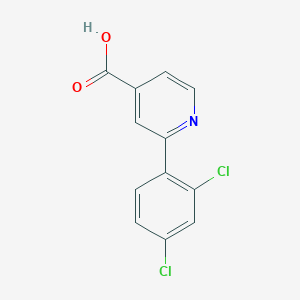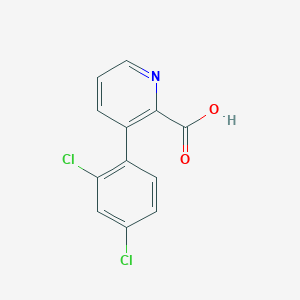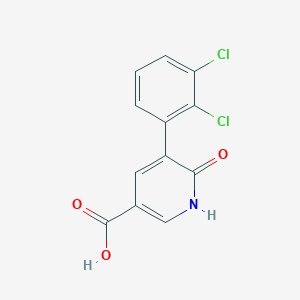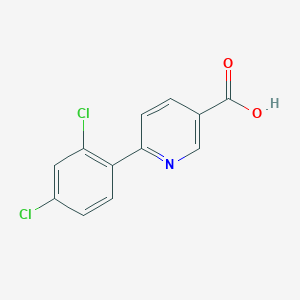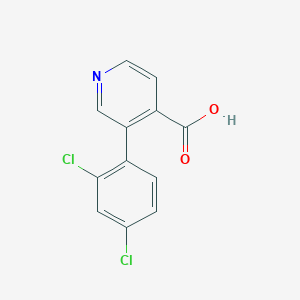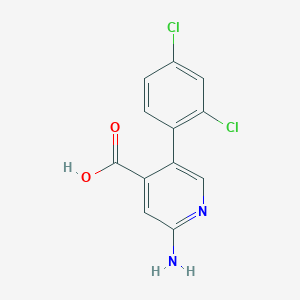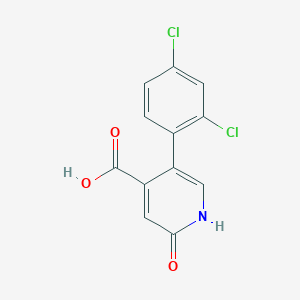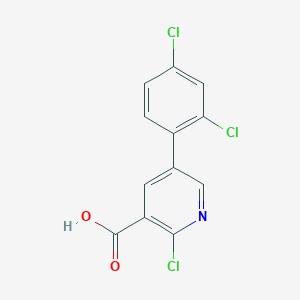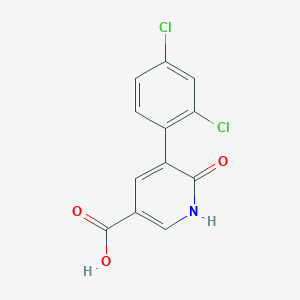
5-(2,4-Dichlorophenyl)-6-hydroxynicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4-Dichlorophenyl)-6-hydroxynicotinic acid, 95% (5-(2,4-DCPHN) is a synthetic compound that has been studied for its potential applications in various scientific and medical fields. Its structure is composed of two chlorine atoms, a phenyl ring, and a hydroxyl group attached to a nicotinic acid, making it a derivative of nicotinic acid. It is a white crystalline solid with a molecular weight of 271.7 g/mol. 5-(2,4-DCPHN) has been studied for its potential applications in various scientific and medical fields due to its unique properties.
科学的研究の応用
5-(2,4-DCPHN) has been studied for its potential applications in various scientific and medical fields. It has been studied for its ability to act as a chelating agent, meaning it can bind to metal ions and form complexes. This property has been studied for its potential use in the removal of heavy metal pollutants from water, as well as its potential use as an anti-inflammatory agent. 5-(2,4-DCPHN) has also been studied for its potential use as an antioxidant, and its ability to inhibit the growth of certain bacteria and fungi.
作用機序
The mechanism of action of 5-(2,4-DCPHN) is not fully understood, though it is believed to act as a chelating agent. This means that it can bind to metal ions, such as iron, and form complexes. This binding is thought to be due to the presence of the two chlorine atoms, as well as the hydroxyl group and the phenyl ring. It is also believed that the compound can act as an antioxidant, and can inhibit the growth of certain bacteria and fungi.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,4-DCPHN) are not yet fully understood. However, it is believed to act as an antioxidant, and can inhibit the growth of certain bacteria and fungi. It is also believed to act as a chelating agent, meaning it can bind to metal ions and form complexes. This property has been studied for its potential use in the removal of heavy metal pollutants from water, as well as its potential use as an anti-inflammatory agent.
実験室実験の利点と制限
The advantages of using 5-(2,4-DCPHN) in laboratory experiments are that it is relatively easy to synthesize, and it is a relatively stable compound. Additionally, it has a wide range of potential applications, including its ability to act as a chelating agent, an antioxidant, and an anti-inflammatory agent. Its low toxicity and low cost also make it an attractive compound for use in laboratory experiments.
However, there are some limitations to using 5-(2,4-DCPHN) in laboratory experiments. For example, its mechanism of action is not fully understood, and its effects on humans and animals are not yet known. Additionally, its solubility in water is limited, making it difficult to use in aqueous solutions.
将来の方向性
The potential applications of 5-(2,4-DCPHN) are vast, and there are a number of potential future directions for research. These include further research into its mechanism of action, its effects on humans and animals, and its potential use as an anti-inflammatory agent. Additionally, further research into its potential use as an antioxidant and its ability to bind to metal ions could lead to potential applications in the removal of heavy metal pollutants from water. Finally, further research into its solubility in water could lead to potential applications in aqueous solutions.
合成法
5-(2,4-DCPHN) can be synthesized through a number of methods, the most common being a reaction between 2,4-dichlorophenol and sodium hydroxide. This reaction is carried out in an aqueous solution at a temperature of 80-90°C. The reaction produces an insoluble product, which is then filtered and recrystallized to obtain a pure product. Other methods of synthesis include using a sodium borohydride reduction or an oxidation reaction.
特性
IUPAC Name |
5-(2,4-dichlorophenyl)-6-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO3/c13-7-1-2-8(10(14)4-7)9-3-6(12(17)18)5-15-11(9)16/h1-5H,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQAYAWIUFCOBFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=CNC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20688006 |
Source


|
| Record name | 5-(2,4-Dichlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261905-67-2 |
Source


|
| Record name | 5-(2,4-Dichlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



